Diphacinone was developed by Vesicol Chemical Corporation and Upjohn Company in the 1950s and has since been registered for use under the Federal Insecticide, Fungicide, and Rodenticide Act in the United States. It is classified as a restricted-use pesticide due to its potential risks to non-target species and environmental concerns. The chemical structure of diphacinone is represented as C23H16O3, with the systematic name 2-diphenylacetyl-1,3-indandione .
The synthesis of diphacinone typically involves several steps, starting from simple organic compounds. The process often includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity .
Diphacinone has a complex molecular structure characterized by its indandione framework. Its structural formula can be represented as follows:
Key features include:
The molecular weight of diphacinone is approximately 356.37 g/mol .
Diphacinone undergoes several chemical reactions, particularly in biological systems:
The metabolic pathway involves cytochrome P450 enzymes that facilitate the conversion of diphacinone into less active forms .
Diphacinone's mechanism of action centers on its ability to inhibit vitamin K epoxide reductase, an enzyme critical for recycling vitamin K in the body. This inhibition leads to:
The onset of anticoagulant effects can take several days, which is why multiple feedings are required for effective rodent control .
Diphacinone exhibits several notable physical and chemical properties:
These properties influence its formulation as a rodenticide and its environmental fate .
Diphacinone is widely used in pest management strategies due to its effectiveness against various rodent species. Its applications include:
In addition to pest control, research continues into understanding its ecological impacts and developing safer alternatives or methods to mitigate non-target effects .
Diphacinone (2-diphenylacetyl-1,3-indandione) disrupts the vitamin K cycle by inhibiting vitamin K epoxide reductase (VKOR), the enzyme responsible for recycling oxidized vitamin K 2,3-epoxide (KO) back to its reduced hydroquinone form (KH₂). This recycling is essential for the post-translational γ-carboxylation of glutamate residues on key clotting factors (II, VII, IX, X) and anticoagulant proteins (C, S, Z). Without γ-carboxylation, these proteins cannot bind calcium ions or anchor to phospholipid membranes, rendering them functionally inert [1] [6]. Unlike warfarin (a 4-hydroxycoumarin), diphacinone’s indandione structure confers distinct electronic properties that enhance its binding affinity to VKOR’s redox center, particularly impacting cysteine residues (e.g., Cys132 and Cys135) critical for electron transfer [7] [9].
Table 1: Vitamin K-Dependent Proteins Affected by Diphacinone
Protein | Function | Role in Hemostasis |
---|---|---|
Factor II | Prothrombin → Thrombin | Fibrin formation |
Factor VII | Initiator of extrinsic pathway | Coagulation cascade trigger |
Factor IX | Activates Factor X | Intrinsic pathway effector |
Factor X | Prothrombinase complex component | Thrombin generation |
Protein C | Inactivates Factors Va/VIIIa | Anticoagulation |
Protein S | Cofactor for Protein C | Anticoagulation regulation |
Protein Z | Facilitates thrombin inhibition | Anticoagulation modulation |
Diphacinone binds irreversibly to the VKOR complex, forming covalent adducts with sulfhydryl groups in its active site. This mechanism differs from the reversible competitive inhibition seen with first-generation anticoagulants like warfarin. Kinetic studies using rat liver microsomes demonstrate diphacinone’s potency, with an inhibition constant (Kᵢ) of 0.8 µM—significantly lower than warfarin’s Kᵢ of 2.2 µM [7]. Mutations in VKORC1 (e.g., Tyr139Phe or Leu128Gln) confer resistance by sterically hindering diphacinone binding. For instance, the Tyr139Phe mutation elevates Kᵢ to 29 µM, reducing inhibition efficacy by >30-fold [7] [9]. Diphacinone’s indandione scaffold also allows π-stacking interactions with aromatic residues (e.g., Tyr25, Tyr139), further stabilizing enzyme-inhibitor complexes [3] [6].
Table 2: Inhibition Constants (Kᵢ) of Anticoagulants Against Wild-Type and Mutant VKOR
Compound | Wild-Type Kᵢ (µM) | Tyr139Phe Mutant Kᵢ (µM) | Resistance Ratio |
---|---|---|---|
Diphacinone | 0.8 | 29.0 | 36.3× |
Warfarin | 2.2 | 35.0 | 15.9× |
Brodifacoum | 0.15 | 0.45 | 3.0× |
Chlorophacinone | 0.7 | 25.0 | 35.7× |
Species-specific variations in diphacinone sensitivity arise from structural differences in VKORC1 and cytochrome P450 (CYP)-mediated metabolic detoxification:
Table 3: Diphacinone Sensitivity Across Vertebrate Taxa
Species | LD₅₀ (mg/kg) | Hepatic Threshold (µg/g) | Key Metabolic Factor |
---|---|---|---|
Rattus norvegicus (WT) | 22.7–43.3 | 0.5 | Low CYP2C9 activity |
Colinus virginianus | 2014 | 1.8 | High carboxylesterase |
Megascops asio | N/A | 0.122 | Slow CYP3A4 clearance |
Rousettus aegyptiacus | 980* | 0.4* | Enhanced CYP3A induction |
*Estimated from toxicokinetic modeling [5].
Coagulopathy onset depends on the half-life of pre-existing clotting factors. Factors VII and IX (t₁/₂ = 6 hr and 24 hr, respectively) deplete fastest, while prothrombin (t₁/₂ = 60–72 hr) sustains coagulation longer. Diphacinone’s effects manifest after 24–48 hours in rats and 72 hours in raptors, aligning with factor turnover kinetics [1] [2]. Recovery kinetics are biphasic:
Table 4: Kinetic Parameters of Diphacinone-Induced Coagulopathy
Parameter | Rattus norvegicus | Megascops asio | Homo sapiens |
---|---|---|---|
Coagulopathy Onset | 24–48 hr | 72 hr | 48–72 hr |
Factor VII Half-Life | 6 hr | 8 hr | 6 hr |
Hepatic Elimination t₁/₂ | 28–318 days | 11.7 days | 15–30 days* |
Recovery Time (PT) | 5 days | 4 days | 7–14 days |
*Extrapolated from brodifacoum data [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7